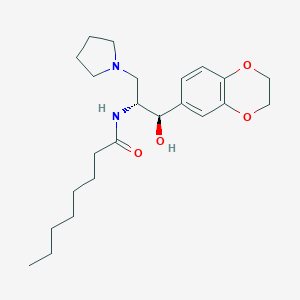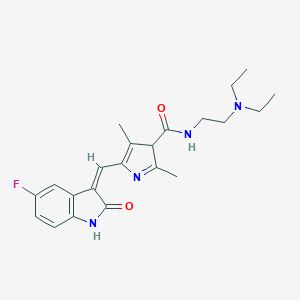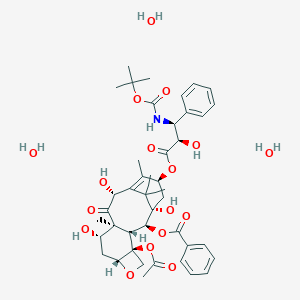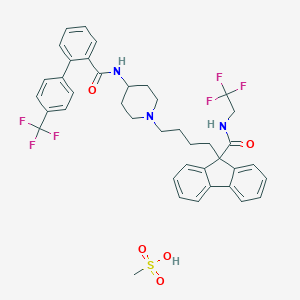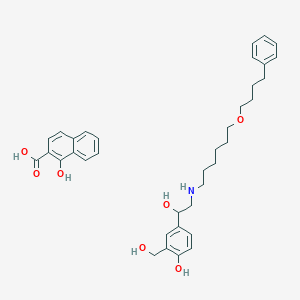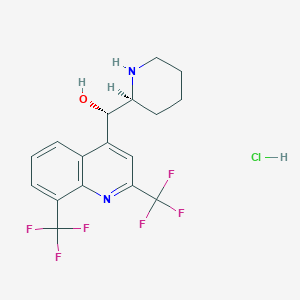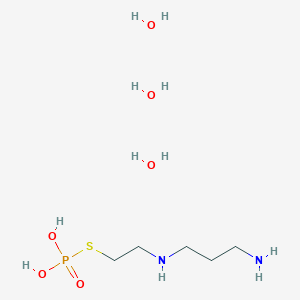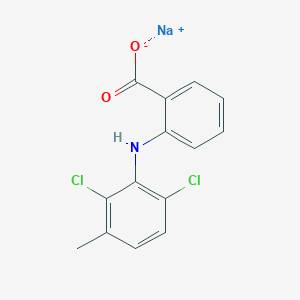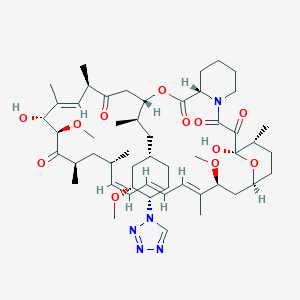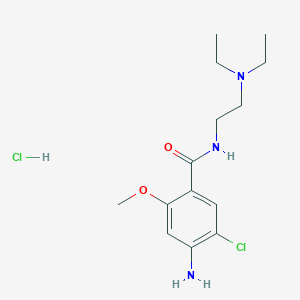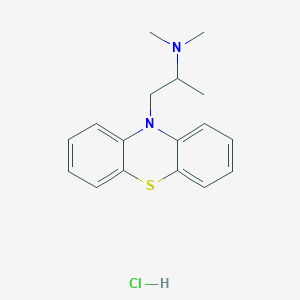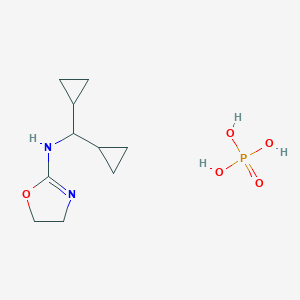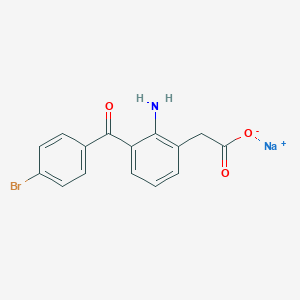
Bromfenac sodium
Vue d'ensemble
Description
Bromfenac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily in ophthalmic solutions for the treatment of postoperative ocular inflammation and pain following cataract surgery . It is marketed under various brand names such as Bromday, Prolensa, and Xibrom .
Synthesis Analysis
The synthesis of Bromfenac Sodium involves adding ethanol, sodium hydroxide, and 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one into a pressurized reactor. The mixture undergoes a closed stirring reaction at 90°C, followed by cooling and pH adjustment with hydrochloric acid. The product is then decolorized, filtered, and crystallized to obtain Bromfenac Sodium .
Molecular Structure Analysis
Bromfenac Sodium has a molecular formula of C15H12BrNO3 and a molecular weight of 356.151 g/mol . It is soluble in water, methanol, and aqueous bases, and insoluble in chloroform and aqueous acids .
Chemical Reactions Analysis
As an NSAID, Bromfenac Sodium works by inhibiting prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes. It preferably acts on COX-2 and only has a low affinity for COX-1 .
Physical And Chemical Properties Analysis
Bromfenac Sodium is a solid substance with a characteristic odor . It has a melting point range of 284 to 286 °C .
Applications De Recherche Scientifique
Specific Scientific Field
Application Summary
Bromfenac Sodium is used in the development of temperature-sensitive ocular in-situ gels . These gels are applied as solutions or suspensions and undergo a rapid sol-to-gel transformation triggered by external stimuli such as temperature or pH .
Methods of Application
The development and optimization of the Bromfenac Sodium temperature-sensitive ocular in-situ gel involved a 3x2 complete factorial design . The concentrations of the gelling agent (X1) and viscosity enhancer (X2) were chosen as independent variables . Gelling capacity (Y1), viscosity (Y2), and 100 percent drug release (Y3) were used as dependent factors . The Design Expert software was used for analysis of variance (ANOVA), 3D surface plots, counter plots, optimization, and desirability .
Results or Outcomes
The optimized formulation had a higher desirability concern (1), indicating that it was a good formulation . The model’s predictability and validity were demonstrated when the experimental values matched the expected values .
Quantitative Determination of Bromfenac Sodium and Its Impurities
Specific Scientific Field
Application Summary
A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac Sodium and its impurities in Bromfenac ophthalmic solution .
Methods of Application
Chromatographic separation was achieved on a polar-embedded Waters Acquity BEH Shield RP18 column under gradient elution . A binary mixture of potassium dihydrogen phosphate (0.01 M, pH 3.3) and acetonitrile (ACN) was used at a flow rate of 0.5 mL/min . The chromatogram was monitored at 265 nm using a photodiode array detector (PDA) .
Results or Outcomes
The method was capable of separating all eight impurities with good resolution (Rs >4) within 13 minutes . The developed method was validated as per ICH guidelines with respect to specificity, linearity, limit of detection, limit of quantification, precision, accuracy, and robustness .
Development of Bromfenac Sodium Loaded Pluronic Nanomicelles
Specific Scientific Field
Application Summary
Bromfenac Sodium is used in the development of Pluronic Nanomicelles . These nanomicelles are used for drug delivery, specifically for ocular applications .
Methods of Application
The development of Bromfenac Sodium loaded Pluronic Nanomicelles involves the use of excised rabbit cornea for in vitro corneal permeation studies . The ocular availability of Bromfenac Sodium in nanomicelles is compared to an aqueous suspension containing the same amount of the drug .
Results or Outcomes
The studies indicated a 1.5 fold increase in ocular availability without corneal damage compared to an aqueous suspension containing the same amount of drug in nanomicelles . This suggests that Pluronic Nanomicelles could be a promising platform for the delivery of Bromfenac Sodium .
Quality Control Determination of Bromfenac Sodium Sesquihydrate
Specific Scientific Field
Application Summary
A newly improved modified Reverse Phase High Performance Liquid Chromatographic (RPHPLC) method has been developed for the quantitative determination of Bromfenac Sodium Sesquihydrate in bulk drug manufacturing .
Methods of Application
The method was developed using Waters Symmetry C8, 150x4.6mm, 3.5 μm on Waters 2487 series Liquid Chromatograph . The retention time of Bromfenac Sodium Sesquihydrate was found to be 5.973 minutes .
Results or Outcomes
The developed RPHPLC method was validated with respect to System Suitability, linearity, precision, Range, Ruggedness, Test Solution and Mobile phase stability, Robustness . This method can be suitable for the regular quality control determination of Bromfenac Sodium Sesquihydrate in bulk as well as pharmaceutical dosage form .
Development of Bromfenac Sodium Ophthalmic Drug Delivery
Specific Scientific Field
Application Summary
Bromfenac Sodium is used in the development of temperature-sensitive ocular in-situ gels . These gels are applied as solutions or suspensions and undergo a rapid sol-to-gel transformation triggered by external stimuli such as temperature .
Methods of Application
The development of the Bromfenac Sodium temperature-sensitive ocular in-situ gel involved a 3x2 complete factorial design . The concentrations of the gelling agent (X1) and viscosity enhancer (X2) were chosen as independent variables . Gelling capacity (Y1), viscosity (Y2), and 100 percent drug release (Y3) were used as dependent factors . The Design Expert software was used for analysis of variance (ANOVA), 3D surface plots, counter plots, optimization, and desirability .
Results or Outcomes
The optimized formulation had a higher desirability concern (1), indicating that it was a good formulation . The model’s predictability and validity were demonstrated when the experimental values matched the expected values .
Development of Bromfenac Sodium Loaded Chondroitin Sulphate-Chitosan Nanoparticles
Specific Scientific Field
Application Summary
Bromfenac Sodium is used in the development of chondroitin sulphate-chitosan nanoparticles . These nanoparticles are used for drug delivery, specifically for ocular applications .
Methods of Application
The development of Bromfenac Sodium loaded chondroitin sulphate-chitosan nanoparticles involves the use of excised rabbit cornea for in vitro corneal permeation studies . The ocular availability of Bromfenac Sodium in nanoparticles is compared to an aqueous suspension containing the same amount of the drug .
Results or Outcomes
The studies indicated a 1.5 fold increase in ocular availability without corneal damage compared to an aqueous suspension containing the same amount of drug in nanoparticles . This suggests that chondroitin sulphate-chitosan nanoparticles could be a promising platform for the delivery of Bromfenac Sodium .
Safety And Hazards
Bromfenac Sodium may inhibit platelet aggregation and prolong bleeding time. It may cause increased bleeding of ocular tissues when used in conjunction with ocular surgery . It is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes . Prolonged use of Bromfenac Sodium eye drops may increase the risk of very serious side effects of the eye .
Propriétés
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGMQJYAFHESD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273981 | |
| Record name | Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromfenac sodium | |
CAS RN |
91714-93-1 | |
| Record name | Bromfenac sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMFENAC SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X8YF771OU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



